

CCT 137690 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CCT 137690

Cat. No.: B1683879

Get Quote

CCT137690 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of the Aurora kinase inhibitor, CCT137690, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of CCT137690?

A1: CCT137690 is a potent, orally bioavailable, imidazo[4,5-b]pyridine derivative that primarily targets Aurora kinases. It inhibits Aurora A, Aurora B, and Aurora C with low nanomolar IC50 values.[1] Its primary mechanism of action involves the inhibition of phosphorylation of Aurora kinase substrates, leading to mitotic arrest and apoptosis.[1][2][3][4]

Q2: What are the known off-target kinases for CCT137690?

A2: In a panel of 94 kinases, CCT137690 was found to be highly selective. However, at a concentration of 1μ M, it inhibited the activity of FLT3, FGFR1, and VEGFR by more than 80%. [1]

Q3: What are the expected on-target cellular effects of CCT137690?

A3: Continuous exposure of tumor cells to CCT137690 results in characteristic on-target effects related to the inhibition of Aurora kinases. These include multipolar spindle formation,

chromosome misalignment, induction of polyploidy (cells with \geq 4N DNA content), and ultimately, apoptosis.[1][2][3][4][5] These effects are typically observed at concentrations ranging from 0.5 μ M to 1 μ M in cell lines such as HCT116 and HeLa.[1]

Q4: At what concentrations are the on-target effects of CCT137690 typically observed?

A4: The on-target effects of CCT137690, such as inhibition of histone H3 phosphorylation (an Aurora B substrate) and induction of polyploidy, are observed at concentrations as low as 0.5 μ M in cell lines like HCT116.[1] The GI50 values for antiproliferative activity are in the micromolar range for oral cancer cell lines.[5]

Troubleshooting Guide: Off-Target Effects at High Concentrations

Issue 1: Unexpected cellular phenotypes not consistent with Aurora kinase inhibition are observed at high concentrations of CCT137690.

- Possible Cause: At concentrations significantly higher than the IC50 for Aurora kinases, offtarget kinase inhibition (e.g., FLT3, FGFR1, VEGFR) may lead to confounding cellular effects.[1]
- Troubleshooting Steps:
 - Concentration Titration: Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype (e.g., polyploidy, apoptosis).
 - Phenotypic Comparison: Compare the observed phenotype with known effects of specific inhibitors for FLT3, FGFR1, and VEGFR to assess potential overlap.
 - Biochemical Validation: Use western blotting to probe for the phosphorylation status of downstream targets of FLT3, FGFR1, and VEGFR to confirm off-target engagement at high concentrations.

Issue 2: Significant toxicity is observed in non-cancerous cell lines or in vivo models at doses required for tumor growth inhibition.

- Possible Cause: While CCT137690 is designed to target rapidly dividing cancer cells, high
 concentrations can lead to toxicity in normal proliferating cells due to on-target Aurora kinase
 inhibition or off-target effects. Clinical trials with CCT137690 have indicated significant
 toxicity concerns.[6]
- Troubleshooting Steps:
 - Dose Optimization: Carefully titrate the in vivo dose to find a therapeutic window that maximizes anti-tumor activity while minimizing systemic toxicity.
 - Combination Therapy: Consider combining lower, less toxic doses of CCT137690 with other therapeutic agents. For instance, CCT137690 has been shown to synergize with EGFR and PI3-kinase inhibitors in oral cancer cells and can sensitize colorectal cancer cells to radiotherapy.[5][7]
 - Assess Off-Target Related Toxicity: Investigate whether the observed toxicity aligns with known side effects of inhibiting FLT3, FGFR1, or VEGFR signaling.

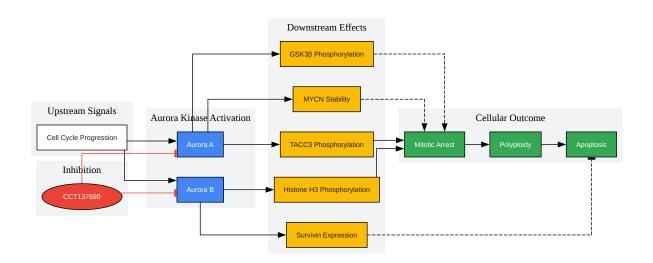
Quantitative Data Summary

Table 1: IC50 Values of CCT137690 for Target Kinases

Kinase	IC50 (μM)	Reference
Aurora A	0.015	[1]
Aurora B	0.025	[1]
Aurora C	0.019	[1]
FLT3	0.0025	[1]

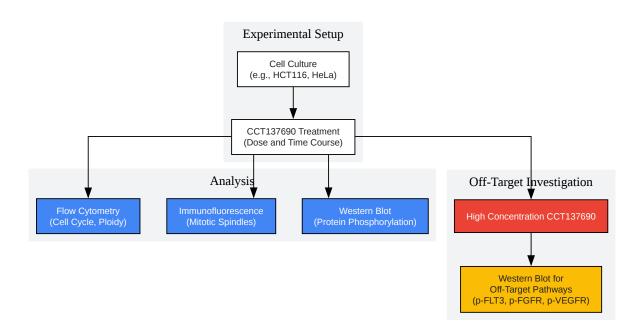
Table 2: Cellular Effects of CCT137690 at Different Concentrations

Cell Line	Concentration (µM)	Duration (hours)	Observed Effect	Reference
HCT116	0.5 - 1	24	Accumulation of cells with 4N and 8N DNA content (polyploidy).	[1]
HCT116	0.5 - 1	48 - 72	Appearance of cells with 16N DNA content.	[1]
HeLa	0.5 - 1	24	Multipolar spindle formation, misaligned chromosomes, and monopolar spindles (at 0.5 µM).	[1]
HeLa	0.5 - 1	48	Multiple aberrant spindles indicative of polyploid cells.	[1]
ORL-48	0.81	Not Specified	GI50 for inhibition of viability.	[5]
ORL-115	0.84	Not Specified	GI50 for inhibition of viability.	[5]
SW-48	0.157	Not Specified	IC50 for cell growth inhibition.	[7]
SW-620	0.430	Not Specified	IC50 for cell growth inhibition.	[7]


Experimental Protocols

- 1. Cell Cycle Analysis by Flow Cytometry
- Objective: To assess the effect of CCT137690 on cell cycle progression and ploidy.
- Methodology:
 - Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of CCT137690 (e.g., 0.5 μM, 1 μM) or DMSO as a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
 - Harvest cells by trypsinization and wash with ice-cold PBS.
 - Fix the cells in 70% ethanol at -20°C for at least 2 hours.
 - Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
 - Incubate at room temperature for 30 minutes in the dark.
 - Analyze the DNA content by flow cytometry. The populations of cells in G1, S, and G2/M phases, as well as polyploid populations (>4N), can be quantified.[1][5]
- 2. Immunofluorescence for Mitotic Spindle Analysis
- Objective: To visualize the effects of CCT137690 on mitotic spindle formation and chromosome alignment.
- Methodology:
 - Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.
 - \circ Treat cells with CCT137690 (e.g., 0.5 $\mu\text{M},$ 1 $\mu\text{M})$ or DMSO for the indicated times (e.g., 24, 48 hours).
 - Fix the cells with 4% paraformaldehyde for 15 minutes.

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block with 1% BSA in PBS for 1 hour.
- Incubate with primary antibodies against α -tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes) overnight at 4°C.
- Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.
- Counterstain the DNA with DAPI.
- Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
 [1][5]


Visualizations

Click to download full resolution via product page

Caption: CCT137690 inhibits Aurora A and B, leading to mitotic arrest, polyploidy, and apoptosis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCNamplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo [cancer.fr]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCNamplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT 137690 off-target effects at high concentrations].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683879#cct-137690-off-target-effects-at-high-concentrations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.